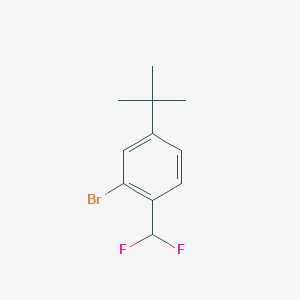
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene is an organic compound with the molecular formula C11H13BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, tert-butyl, and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-tert-butyl-1-(difluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Major Products Formed
Scientific Research Applications
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene in chemical reactions involves several steps:
Activation: The bromine atom is activated by a catalyst, such as palladium, in the case of Suzuki-Miyaura coupling.
Transmetalation: The activated intermediate undergoes transmetalation with a boron reagent, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the catalyst and forming the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-4-(tert-butyl)-1-fluorobenzene: This compound has a single fluorine atom instead of a difluoromethyl group, which can affect its electronic properties and reactivity.
Uniqueness
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene is unique due to the presence of both the tert-butyl and difluoromethyl groups. These groups impart distinct steric and electronic effects, influencing the compound’s reactivity and making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVNZZINFUHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)
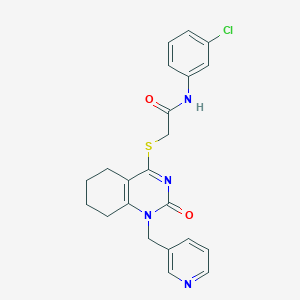
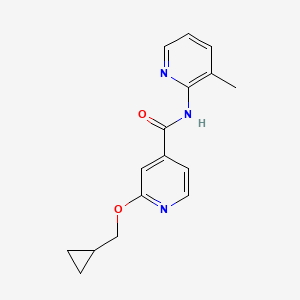
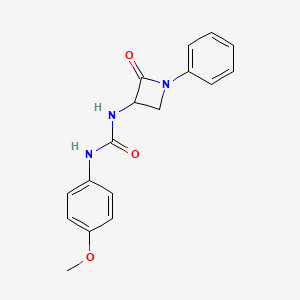
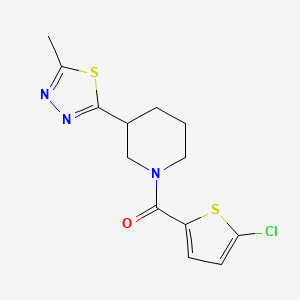
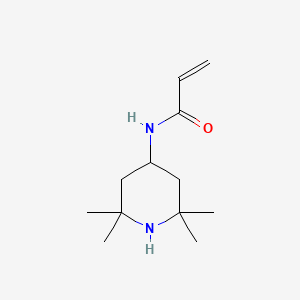

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
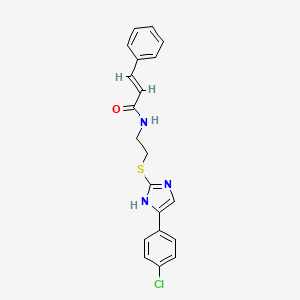
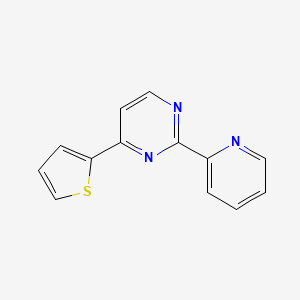
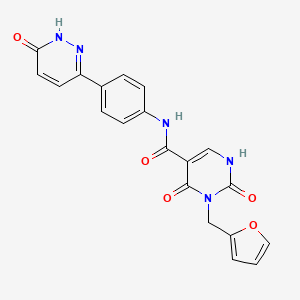
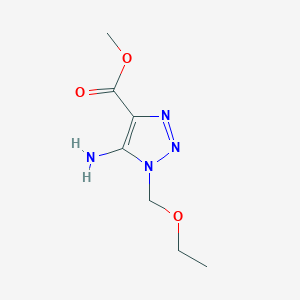
![N-[(4-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide](/img/structure/B2585246.png)
